Desmethyl Celecoxib-d4
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Overview
Description
Desmethyl Celecoxib-d4 is a deuterium-labeled analog of Desmethyl Celecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Celecoxib-d4 involves the deuteration of Desmethyl Celecoxib. The process typically includes the following steps:
Claisen Condensation: This reaction involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate in methanol to form a diketone intermediate.
Cyclo-condensation: The diketone intermediate undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the pyrazole moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but with optimized reaction conditions to achieve higher yields and purity. The use of continuous flow chemistry has been reported to enhance the efficiency and reduce reaction times significantly .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Celecoxib-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Desmethyl Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The incorporation of deuterium allows for the precise quantitation of drug metabolism and pharmacokinetics.
Drug Development: It serves as a tracer in the development of new pharmaceuticals, helping to understand the metabolic pathways and potential drug interactions.
Biological Research: It is used to study the effects of COX-2 inhibition in various biological systems, including its anti-inflammatory and anti-cancer properties
Mechanism of Action
Desmethyl Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets and pathways involved include the arachidonic acid pathway, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Celecoxib: The parent compound, also a selective COX-2 inhibitor.
2,5-Dimethyl Celecoxib: A structural analog that lacks COX-2 inhibitory function but has anti-tumor properties.
Uniqueness: Desmethyl Celecoxib-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This property distinguishes it from other similar compounds like Celecoxib and 2,5-Dimethyl Celecoxib .
Properties
Molecular Formula |
C16H12F3N3O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)/i6D,7D,8D,9D |
InChI Key |
MQPLMBSDWYIIID-YKVCKAMESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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